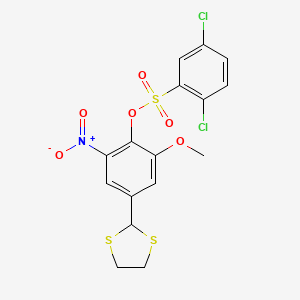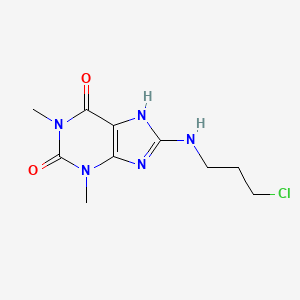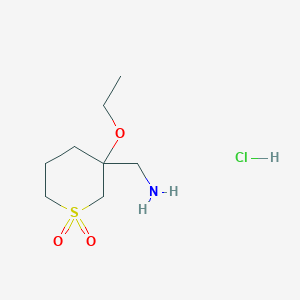
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2,5-dichlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenyl 2,5-dichlorobenzenesulfonate is a useful research compound. Its molecular formula is C16H13Cl2NO6S3 and its molecular weight is 482.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoassisted Fenton Reaction for Water Treatment :
- A study by Pignatello and Sun (1995) explored the use of a photoassisted Fenton reaction for the complete oxidation of water contaminants like metolachlor and methyl parathion. This process can potentially be applied for the treatment of dilute pesticide wastes.
Measurement of Respiratory Activity in Microorganisms :
- Research by McCluskey, Quinn, and McGrath (2005) evaluated the use of tetrazolium salts, including XTT (related to the chemical compound ), for measuring the respiratory activity of activated sludge microorganisms. This has implications for monitoring wastewater treatment systems.
Electrochromic Materials for NIR Applications :
- A study by Li et al. (2017) focused on synthesizing novel materials incorporating nitrophenyl aniline, similar in structure to the chemical , for potential use in electrochromic applications, especially in the near-infrared region.
Use in Synthesis of Novel Spice Compounds :
- The synthesis and characterization of dithiolane derivatives for the creation of new spice compounds were explored in a study by Wang Ting-ting (2010). This demonstrates the compound's potential in flavor and fragrance chemistry.
Characterization of Novel Conducting Polymers :
- Research by Variş et al. (2006) and others have synthesized and characterized new conducting polymers for potential use in electrochromic devices and other electronic applications.
Biological and Medicinal Applications :
- Studies like those by Kodela, Chattopadhyay, and Kashfi (2012) have investigated compounds with structural similarities for their potential in pharmaceutical applications, including anti-inflammatory properties.
Photocyclic Preparation in Tetracycline Synthesis :
- Barton et al. (1981) in their study “Experiments on the synthesis of tetracycline. Part 16” explored the use of photocyclic preparation methods involving similar compounds for synthesizing derivatives of tetracycline, an important antibiotic.
Propriétés
IUPAC Name |
[4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenyl] 2,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO6S3/c1-24-13-7-9(16-26-4-5-27-16)6-12(19(20)21)15(13)25-28(22,23)14-8-10(17)2-3-11(14)18/h2-3,6-8,16H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHJFHZEYCVGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-])C3SCCS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2409929.png)
![3-[1-(3-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2409930.png)
![N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B2409931.png)
![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide](/img/structure/B2409932.png)

![N-(2,3-Dimethylphenyl)-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2409935.png)
![3-hydroxy-1-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}-2-buten-1-one](/img/structure/B2409936.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-sulfonamide](/img/structure/B2409940.png)

![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide](/img/structure/B2409942.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2409943.png)
![[(3E)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-nitrophenyl)carbamate](/img/structure/B2409946.png)

